molecular formula C18H21ClN2O2S2 B4808994 Methyl 3-chloro-6-{[(3,5-dimethylpiperidin-1-yl)carbonothioyl]amino}-1-benzothiophene-2-carboxylate

Methyl 3-chloro-6-{[(3,5-dimethylpiperidin-1-yl)carbonothioyl]amino}-1-benzothiophene-2-carboxylate

Cat. No.: B4808994
M. Wt: 397.0 g/mol
InChI Key: VDMMYDFYACGEGR-UHFFFAOYSA-N
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Description

Methyl 3-chloro-6-{[(3,5-dimethylpiperidin-1-yl)carbonothioyl]amino}-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by its unique structure, which includes a benzothiophene core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-6-{[(3,5-dimethylpiperidin-1-yl)carbonothioyl]amino}-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperidine Moiety: This involves nucleophilic substitution reactions where the piperidine derivative is introduced.

    Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-6-{[(3,5-dimethylpiperidin-1-yl)carbonothioyl]amino}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 3-chloro-6-{[(3,5-dimethylpiperidin-1-yl)carbonothioyl]amino}-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-6-{[(3,5-dimethylpiperidin-1-yl)carbonothioyl]amino}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-chloro-6-methoxybenzo[b]thiophene-2-carboxylate: Similar structure but with a methoxy group instead of the piperidine moiety.

    3-Chloromethcathinone: Similar in structure but belongs to the class of cathinones.

Uniqueness

Methyl 3-chloro-6-{[(3,5-dimethylpiperidin-1-yl)carbonothioyl]amino}-1-benzothiophene-2-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-chloro-6-[(3,5-dimethylpiperidine-1-carbothioyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2S2/c1-10-6-11(2)9-21(8-10)18(24)20-12-4-5-13-14(7-12)25-16(15(13)19)17(22)23-3/h4-5,7,10-11H,6,8-9H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMMYDFYACGEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=S)NC2=CC3=C(C=C2)C(=C(S3)C(=O)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-chloro-6-{[(3,5-dimethylpiperidin-1-yl)carbonothioyl]amino}-1-benzothiophene-2-carboxylate
Reactant of Route 2
Methyl 3-chloro-6-{[(3,5-dimethylpiperidin-1-yl)carbonothioyl]amino}-1-benzothiophene-2-carboxylate
Reactant of Route 3
Methyl 3-chloro-6-{[(3,5-dimethylpiperidin-1-yl)carbonothioyl]amino}-1-benzothiophene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 3-chloro-6-{[(3,5-dimethylpiperidin-1-yl)carbonothioyl]amino}-1-benzothiophene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-chloro-6-{[(3,5-dimethylpiperidin-1-yl)carbonothioyl]amino}-1-benzothiophene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-chloro-6-{[(3,5-dimethylpiperidin-1-yl)carbonothioyl]amino}-1-benzothiophene-2-carboxylate

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